Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate
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Overview
Description
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale esterification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tert-butyl 3-amino-2,6-difluoro-5-methylbenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-2,6-difluorobenzoate: Lacks the methyl group at the 5-position.
Tert-butyl 3-amino-5-methylbenzoate: Lacks the fluorine atoms at the 2 and 6 positions.
Tert-butyl 3-amino-2,6-difluoro-4-methylbenzoate: Methyl group is at the 4-position instead of the 5-position.
Uniqueness
Tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both fluorine atoms and a methyl group on the benzene ring can enhance its lipophilicity and binding properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-2,6-difluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-6-5-7(15)10(14)8(9(6)13)11(16)17-12(2,3)4/h5H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOUDPGDXANMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)OC(C)(C)C)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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